Benzeneacetamide, N-ethyl-4-formyl-

Description

Benzeneacetamide, N-ethyl-4-formyl- (CAS No. 2477812-42-1), also known as N-ethyl-2-(4-formylphenyl)acetamide, is a substituted benzeneacetamide derivative. Its structure features an ethyl group attached to the acetamide nitrogen and a formyl group (-CHO) at the para position of the phenyl ring (Figure 1). However, detailed physicochemical data (e.g., melting point, solubility) and specific biological activities remain underreported in the literature .

Properties

Molecular Formula |

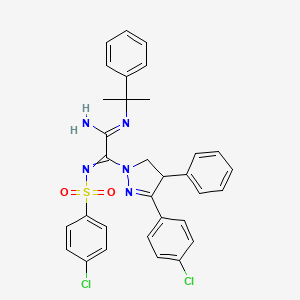

C32H29Cl2N5O2S |

|---|---|

Molecular Weight |

618.6 g/mol |

IUPAC Name |

2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N'-(2-phenylpropan-2-yl)ethanimidamide |

InChI |

InChI=1S/C32H29Cl2N5O2S/c1-32(2,24-11-7-4-8-12-24)36-30(35)31(38-42(40,41)27-19-17-26(34)18-20-27)39-21-28(22-9-5-3-6-10-22)29(37-39)23-13-15-25(33)16-14-23/h3-20,28H,21H2,1-2H3,(H2,35,36) |

InChI Key |

MRRJVQPRJUOEDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N=C(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CC(C(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US10787419, Serial # 66” involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards. The process may also include purification steps such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

“US10787419, Serial # 66” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“US10787419, Serial # 66” has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating conditions like chronic pain, anxiety, and neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptor 1 (CB1), a G-protein coupled receptor found in the central nervous system. Upon binding, it modulates the release of neurotransmitters like dopamine and serotonin, influencing various physiological processes such as pain perception, mood regulation, and appetite control.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Key Observations:

- Electrophilic Reactivity : The 4-formyl group in the target compound differentiates it from simpler benzeneacetamides (e.g., unsubstituted or hydroxylated variants) by enabling nucleophilic addition reactions, a trait shared with N-(4-Formylphenyl)-methanesulphonamide .

- Lipophilicity : The ethyl group in N-ethyl-4-formyl-benzeneacetamide likely increases lipophilicity compared to polar derivatives like N-(2-hydroxyphenyl)acetamide, affecting membrane permeability and metabolic stability .

- Biological Activity : Mandipropamid’s pesticidal activity is attributed to chloro and propargyloxy groups, which are absent in the target compound, suggesting divergent applications .

Physicochemical Properties

- Melting Points : Mandipropamid has a well-defined melting point (96.4–97.3°C), while data for the target compound are unavailable. The formyl group’s planarity may lower melting points compared to bulky substituents in analogs like ACI-INT-1467 .

- Solubility : Sulfonamide derivatives (e.g., ACI-INT-1472) exhibit higher water solubility due to hydrogen bonding, whereas the ethyl group in the target compound may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.